molecular formula C15H24N2O3 B12635542 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol CAS No. 920323-41-7

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol

Cat. No.: B12635542
CAS No.: 920323-41-7
M. Wt: 280.36 g/mol
InChI Key: AZKLBYJRRSQPEC-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with piperidine-1,4-diol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Scientific Research Applications

4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 4-[2-(Methylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol
  • 4-[2-(Dimethylamino)-1-(3-hydroxyphenyl)ethyl]piperidine-1,4-diol

Uniqueness

What sets 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Biological Activity

The compound 4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 920323-39-3

This compound features a piperidine ring substituted with a dimethylamino group and a hydroxyphenyl group, which are critical for its biological activity.

Research indicates that the compound acts primarily as an NMDA receptor antagonist , specifically targeting the NR1/NR2B subunit combination. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system (CNS) and has implications for treating neurological disorders such as Alzheimer's disease and epilepsy .

Key Findings:

  • Potency : The compound exhibits significant potency with an IC50 value of approximately 0.025 µM against NMDA receptors .
  • Selectivity : It shows high selectivity for NMDA receptors over other receptor types, minimizing potential side effects associated with broader receptor activity .

Antimicrobial Properties

Recent studies have demonstrated that piperidine derivatives, including this compound, possess notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Neuroprotective Effects

In vitro studies have indicated that this compound may exert neuroprotective effects by inhibiting oxidative stress pathways and promoting neuronal survival under excitotoxic conditions. This is particularly relevant in models of neurodegenerative diseases where excitotoxicity plays a key role in neuronal death .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of the compound using the maximal electroshock (MES) seizure model in mice. The results indicated that the compound significantly reduced seizure activity at doses as low as 0.7 mg/kg IV, demonstrating its potential utility in managing seizure disorders .

Case Study 2: Alzheimer’s Disease Research

In a comparative study examining various piperidine derivatives for their acetylcholinesterase (AChE) inhibitory activity, this compound was identified as a promising candidate due to its dual action on both AChE and butyrylcholinesterase (BuChE). This dual inhibition is beneficial for enhancing cholinergic neurotransmission in Alzheimer’s disease models .

Properties

CAS No.

920323-41-7

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-hydroxypiperidin-4-ol

InChI

InChI=1S/C15H24N2O3/c1-16(2)11-14(12-3-5-13(18)6-4-12)15(19)7-9-17(20)10-8-15/h3-6,14,18-20H,7-11H2,1-2H3

InChI Key

AZKLBYJRRSQPEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCN(CC2)O)O

Origin of Product

United States

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